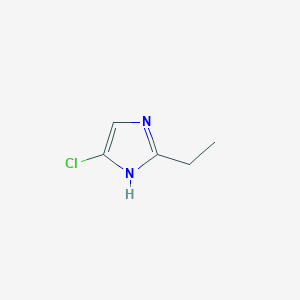

2-Ethyl-5-chloro-1H-imidazole

Übersicht

Beschreibung

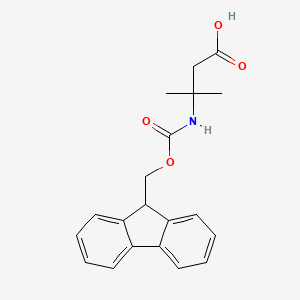

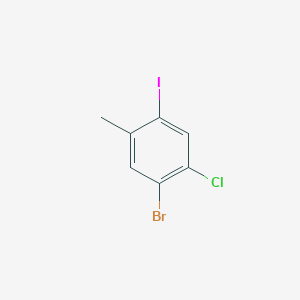

“2-Ethyl-5-chloro-1H-imidazole” is an imidazole compound . It has a molecular weight of 130.58 . The IUPAC name for this compound is 5-chloro-2-ethyl-1H-imidazole .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-5-chloro-1H-imidazole” is represented by the linear formula C5H7ClN2 . The InChI code for this compound is 1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They show a broad range of chemical and biological properties . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Physical And Chemical Properties Analysis

“2-Ethyl-5-chloro-1H-imidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 130.58 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Molecules

Imidazoles are integral in the synthesis of various functional molecules due to their versatile chemical structure. The regiocontrolled synthesis of substituted imidazoles, like 2-Ethyl-5-chloro-1H-imidazole, allows for the creation of compounds with specific properties for use in everyday applications .

Development of New Drugs

The imidazole ring is a common motif in pharmacology. Derivatives of imidazoles exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. 2-Ethyl-5-chloro-1H-imidazole could serve as a precursor in the development of new drugs with these properties .

Antitumor Activity

Imidazole derivatives have been synthesized and evaluated for their antitumor activity. Compounds structurally related to 2-Ethyl-5-chloro-1H-imidazole have shown promise in combating cancer cell lines, such as HeLa cells .

Antibacterial and Antimycobacterial Agents

The structural framework of imidazoles makes them suitable for creating agents that combat bacterial infections, including drug-resistant strains. Research into 2-Ethyl-5-chloro-1H-imidazole could lead to breakthroughs in treating such infections .

Anti-inflammatory and Antipyretic Applications

Imidazole compounds are known for their anti-inflammatory and antipyretic (fever-reducing) properties. As such, 2-Ethyl-5-chloro-1H-imidazole may be used in the synthesis of medications to treat inflammation and fever .

Antidiabetic and Anti-allergic Uses

The imidazole ring is present in many compounds with antidiabetic and anti-allergic effects. Research into 2-Ethyl-5-chloro-1H-imidazole could contribute to the development of treatments for diabetes and allergies .

Antioxidant Properties

Imidazoles can act as antioxidants, protecting cells from oxidative stress. This property is significant in the prevention of diseases related to oxidative damage .

Antihelmintic and Antiamoebic Therapies

Compounds containing the imidazole ring, such as 2-Ethyl-5-chloro-1H-imidazole, are potential candidates for creating antihelmintic (anti-parasitic) and antiamoebic drugs, offering new avenues for treating parasitic infections .

Safety And Hazards

Imidazole compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great importance of heterocyclic ring containing drugs .

Eigenschaften

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGGHEGRIGNWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-chloro-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)

![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)